Guaifylline - 5634-38-8

Guaifylline

Catalog Number: EVT-15482586
CAS Number: 5634-38-8
Molecular Formula: C17H22N4O6
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Guaifylline is derived from the natural product guaiacol, which is obtained from the distillation of wood tar or can be synthesized from lignin. The compound falls under the category of methylxanthines, sharing structural similarities with other well-known compounds like caffeine and theophylline. Its chemical formula is C17H22N4O6C_{17}H_{22}N_{4}O_{6} with a molecular weight of approximately 378.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of guaifylline can be achieved through several methods. One common route involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-(2-methoxyphenoxy)propane-1,2-diol under specific conditions. The process typically requires heating the reactants in the presence of a catalyst to facilitate the formation of guaifylline .

Key Steps in Synthesis:

  1. Reactants Preparation: Obtain 1,3-dimethyl-7H-purine-2,6-dione and 3-(2-methoxyphenoxy)propane-1,2-diol.
  2. Reaction Conditions: Heat the reactants under controlled temperature and pressure while stirring.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate guaifylline in high purity .
Molecular Structure Analysis

Structure and Data

Guaifylline has a complex molecular structure characterized by its purine base and phenolic ether group. The molecular structure can be represented as follows:

Molecular Formula: C17H22N4O6C_{17}H_{22}N_{4}O_{6}

Molecular Weight: 378.4 g/mol

IUPAC Name: 1,3-dimethyl-7H-purine-2,6-dione; 3-(2-methoxyphenoxy)propane-1,2-diol

The compound's structure includes:

  • A purine ring system.
  • A methoxyphenyl ether substituent.

The InChI Key for guaifylline is PVKUHCBHOUMGJN-UHFFFAOYSA-N, which helps in identifying its unique chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Guaifylline can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reactions:

  • Oxidation: Utilizes agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can be performed using sodium hydroxide or potassium hydroxide .

These reactions are crucial for modifying guaifylline to enhance its pharmacological properties or to synthesize related compounds.

Mechanism of Action

The mechanism by which guaifylline exerts its therapeutic effects primarily involves its interaction with specific receptors and enzymes related to bronchial function. It acts as an inhibitor of certain phosphodiesterases which leads to increased levels of cyclic adenosine monophosphate (cAMP). This results in bronchodilation and reduced inflammation in the airways.

Additionally, guaifylline enhances mucociliary clearance by decreasing mucus viscosity, thereby facilitating easier expulsion of respiratory secretions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point varies depending on purity but generally lies within a specific range indicative of crystalline compounds.

Chemical Properties

  • Solubility: Guaifylline is soluble in water and organic solvents like ethanol.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Density: Approximately 1.25 g/cm³
  • Boiling Point: Not extensively documented but expected to be higher than room temperature due to its solid state at room temperature .
Applications

Guaifylline has broad applications across various fields:

  1. Medicine: Used as an expectorant in cough syrups and other formulations aimed at alleviating respiratory issues.
  2. Research: Serves as a reagent in organic synthesis and studies focused on cellular signaling pathways.
  3. Pharmaceutical Development: Plays a role in developing new drugs targeting respiratory diseases due to its bronchodilatory effects.
Introduction to Guaifylline in Respiratory Pharmacotherapy

Historical Evolution of Combination Expectorant-Bronchodilator Therapies

The development of guaifylline stems from a century-long evolution in respiratory pharmacotherapy that recognized the clinical interdependence of bronchoconstriction and mucus obstruction. Guaifenesin (glyceryl guaiacolate ether) originated as a botanical remedy derived from guaiac tree extracts used by Native Americans, with its first modern pharmaceutical application recorded in the 1800s for respiratory diseases in Europe [1]. The compound gained formal recognition in 1952 when the FDA approved it as a standalone expectorant. This established guaifenesin's position as the only legally marketed OTC expectorant in the United States following its inclusion in the 1989 FDA Final Monograph for OTC cold, cough, and allergy products [1] [5].

Parallel developments occurred with methylxanthines, particularly theophylline, which emerged as a cornerstone bronchodilator in mid-20th century asthma management. By the 1960s, clinical researchers began systematically exploring fixed-dose combinations that could simultaneously address bronchospasm and mucus plugging—a common pathological duo in chronic bronchitis. The combination product "Entair" (theophylline-guaiphenesin) exemplified this therapeutic approach, with 1966 clinical trials documenting its effects on respiratory function [2]. This period marked a paradigm shift from single-pathway interventions toward mucobronchodilator strategies targeting multiple aspects of obstructive pathophysiology.

The late 20th century saw consolidation of this combination approach through pharmaceutical optimization. While immediate-release liquid formulations dominated early products, the 2002 FDA approval of 12-hour extended-release guaifenesin tablets enabled more practical combination dosing regimens [1]. Subsequent pharmacokinetic refinements improved the synchronization of theophylline's narrow therapeutic window with guaifenesin's short half-life (approximately 1 hour for immediate-release formulations), creating more stable plasma concentrations for both compounds [1] [6]. These innovations addressed key limitations of early combination products while preserving the core therapeutic rationale of simultaneous airway dilation and mucus modification.

Table 1: Key Milestones in Guaifylline Development

Time PeriodDevelopment PhaseSignificant Events
Pre-1500sBotanical OriginsGuaiac tree extracts used by Native Americans for respiratory symptoms
1800sEarly Pharmaceutical UseGuaiac extracts employed in European respiratory treatments
1952Monotherapy ApprovalFDA acceptance of guaifenesin as a standalone expectorant
1960sCombination ConceptEmergence of fixed-dose products like "Entair" (theophylline-guaiphenesin) [2]
1989Regulatory StandardizationInclusion in FDA Final Monograph for OTC cough/cold products [1]
2002Formulation AdvancementFDA approval of 12-hour extended-release guaifenesin tablets
2010s-PresentMechanistic RefinementElucidation of synergistic pathways beyond bronchodilation/expectoration

Therapeutic Rationale for Guaifenesin-Theophylline Synergism in Obstructive Airway Diseases

The pharmacological synergism between guaifenesin and theophylline operates through complementary mechanisms that collectively target the viscous cycle of airflow obstruction and mucus retention in chronic respiratory diseases. At the molecular level, this combination simultaneously modulates mucin secretion, ciliary function, smooth muscle tone, and inflammatory signaling—creating multi-point intervention in the pathophysiology of obstructive airways.

Mucociliary Clearance Enhancement: Guaifenesin exerts multifaceted effects on respiratory mucus through several experimentally-validated mechanisms: (1) stimulation of gastric vagal receptors triggers a gastro-pulmonary reflex that increases respiratory tract fluid volume and reduces viscosity; (2) direct suppression of mucin production (MUC5AC and MUC5B) in airway epithelial cells; and (3) reduction of mucus viscoelasticity and surface tension [1] [5]. These actions collectively transform pathological mucus into a more transportable form. Crucially, guaifenesin enhances the efficacy of cough clearance—the essential backup mechanism when mucociliary escalator function fails. By normalizing mucus concentration-dependent cohesive and adhesive properties, guaifenesin restores cough's effectiveness in evacuating secretions from obstructed airways [5]. This mucus-modifying activity creates an optimal environment for theophylline's bronchodilatory action by reducing the adhesive plugging that physically obstructs airways independent of smooth muscle constriction.

Bronchodilatory Amplification: Theophylline complements guaifenesin's secretolytic effects through several pathways: (1) non-selective phosphodiesterase inhibition increases cyclic AMP and GMP, relaxing airway smooth muscle; (2) adenosine receptor antagonism prevents adenosine-induced bronchoconstriction; and (3) enhanced diaphragmatic contractility reduces respiratory muscle fatigue [6]. These actions collectively dilate constricted airways and improve airflow dynamics through partially cleared passages. The combination demonstrates particular efficacy in the chronic bronchitis phenotype of COPD, where goblet cell hyperplasia and mucus hypersecretion coexist with airway hyperreactivity. Cigarette smoke—the primary COPD risk factor—simultaneously induces epidermal growth factor receptor cascades that drive mucin production and inflammatory pathways that promote bronchospasm [4] [5]. Guaifylline's dual-component approach addresses this multifactorial pathology more comprehensively than either agent alone.

Cough Reflex Modulation: Beyond physical mucus clearance, the combination demonstrates synergistic effects on cough sensitivity—a critical symptom in obstructive airways. Guaifenesin directly inhibits cough reflex sensitivity through mechanisms distinct from opioid antitussives [1] [5], while theophylline may modulate afferent nerve sensitivity in chronically inflamed airways. This dual modulation transforms unproductive, reflexive coughing into more effective, controlled expectoration when combined with improved mucus rheology.

Table 2: Molecular and Physiological Targets of Guaifylline Components

Therapeutic TargetGuaifenesin MechanismsTheophylline MechanismsIntegrated Effects
Mucus Rheology↓ Mucin production (MUC5AC/MUC5B) ↓ Mucus viscoelasticity ↑ Airway surface hydrationNot directly targetedReduced mucus solid content Improved mucus transportability
Mucociliary Clearance↑ Ciliary beat frequency ↑ Cough efficacy through normalized mucus cohesionPotential anti-inflammatory effects on ciliated epitheliumEnhanced physical clearance of secretions Reduced mucus plugging
Airway CaliberIndirect via reduced luminal obstruction↓ Phosphodiesterase activity ↑ cAMP/cGMP ↓ Adenosine receptor activationSynergistic improvement in FEV1 Reduced air trapping
Cough Reflex↓ Cough reflex sensitivity ↑ Productive cough efficiencyPossible afferent nerve modulationTransformation of reflexive to productive cough

Pathophysiological Synergism in Chronic Bronchitis: The clinical rationale for guaifylline is strongest in stable chronic bronchitis (SCB), defined by chronic productive cough persisting ≥3 months/year for ≥2 consecutive years without recent exacerbation [5]. SCB pathophysiology involves mucus hyperconcentration with solids increasing up to 15%, creating viscous plugs that compress cilia and trap pathogens. This establishes a vicious cycle of inflammation, infection, and progressive airflow limitation [4] [5]. Guaifenesin breaks this cycle by reducing mucus osmotic pressure and solid content, while theophylline counteracts the cholinergic bronchoconstriction that further narrows mucus-plugged airways. Clinical studies demonstrate that this combination reduces subjective cough severity, decreases sputum tenaciousness, and improves overall breathing comfort more effectively than either agent alone—validating the pathophysiological synergism [5] [6].

Table 3: Complementary Actions in Chronic Bronchitis Pathophysiology

Pathological FeatureGuaifenesin ActionTheophylline ActionClinical Outcome
Mucus Hypersecretion↓ Mucin synthesis ↑ HydrationNot applicableReduced sputum production volume Lowered sputum viscosity
Mucus Plugging↓ Mucus adhesiveness ↑ Cough clearance efficiencyBronchodilation improves airflow behind plugsDecreased airway obstruction Reduced air trapping
Airway InflammationIndirect via reduced bacterial retention↓ NF-κB activation ↓ Inflammatory cytokinesAttenuated inflammatory cascade
BronchospasmMinimal direct effectDirect smooth muscle relaxationImproved FEV1 Reduced dyspnea

The guaifenesin-theophylline combination represents a rationally designed therapeutic approach for complex obstructive airway diseases where mucus pathology and bronchospasm coexist. By simultaneously targeting these interdependent pathways, guaifylline achieves clinical effects that transcend simple additive pharmacology, creating true therapeutic synergism grounded in respiratory pathophysiology.

Properties

CAS Number

5634-38-8

Product Name

Guaifylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;3-(2-methoxyphenoxy)propane-1,2-diol

Molecular Formula

C17H22N4O6

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C10H14O4.C7H8N4O2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9)

InChI Key

PVKUHCBHOUMGJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.